CPX-POM

Prodrug design Aqueous solubility Injectable formulation

CPX-POM (fosciclopirox) is a phosphoryloxymethyl (POM) ester-based prodrug of the FDA-approved topical antifungal agent ciclopirox (CPX). Unlike its parent compound, CPX-POM is designed to overcome the poor aqueous solubility, low oral bioavailability, and dose-limiting gastrointestinal toxicity that have historically prevented systemic use of ciclopirox and its olamine salt (CPX-O) as anticancer agents.

Molecular Formula
Molecular Weight
Cat. No. B1192508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPX-POM
SynonymsCPX-POM;  CPXPOM;  CPX POM; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CPX-POM (Fosciclopirox): A Solubility-Engineered Ciclopirox Prodrug Enabling Systemic Urothelial Cancer Targeting


CPX-POM (fosciclopirox) is a phosphoryloxymethyl (POM) ester-based prodrug of the FDA-approved topical antifungal agent ciclopirox (CPX). Unlike its parent compound, CPX-POM is designed to overcome the poor aqueous solubility, low oral bioavailability, and dose-limiting gastrointestinal toxicity that have historically prevented systemic use of ciclopirox and its olamine salt (CPX-O) as anticancer agents [1]. Following intravenous or subcutaneous administration, CPX-POM is rapidly and completely metabolized by circulating phosphatases to its active metabolite CPX, which is then eliminated via the urine, enabling selective delivery of therapeutically relevant CPX concentrations to the entire urinary tract [2]. CPX exerts anticancer activity through inhibition of the γ-secretase complex, suppressing Notch signaling pathways implicated in bladder cancer progression [3].

Why Ciclopirox or Ciclopirox Olamine Cannot Substitute for CPX-POM in Systemic Oncology Applications


Ciclopirox (CPX) and its olamine salt (CPX-O) are confined to topical antifungal use because two fundamental physicochemical barriers preclude their systemic administration as anticancer agents. First, CPX-O does not possess the water solubility required for formulation as an injectable drug product, making intravenous or subcutaneous dosing impossible without chemical modification [1]. Second, even if oral administration were attempted, the absolute oral bioavailability of CPX-O is low in preclinical species, and repeat oral dosing causes dose-limiting gastrointestinal toxicity [2]. CPX-POM's POM ester moiety directly resolves both barriers: it confers aqueous solubility sufficient for injectable formulation and, upon parenteral administration, is rapidly cleaved to release fully bioavailable CPX, achieving systemic exposure levels that exceed in vitro anticancer IC50 values by more than 27-fold in humans at well-tolerated doses [3]. No simple formulation change or salt selection of unmodified CPX can replicate this dual-function pharmacokinetic engineering.

Quantitative Differentiation Evidence: Head-to-Head and Comparator-Controlled Data for CPX-POM


Aqueous Solubility Enabling Parenteral Formulation: CPX-POM vs. Ciclopirox Olamine

Ciclopirox olamine (CPX-O) cannot be formulated as an injectable drug product because it lacks the requisite aqueous solubility, constraining its clinical use to topical administration [1]. In contrast, CPX-POM is engineered with a phosphoryloxymethyl (POM) promoiety that confers high aqueous solubility, enabling ready formulation as an intravenous and subcutaneous injectable drug product suitable for systemic anticancer therapy [1][2]. This solubility differential is not an incremental improvement but a binary distinction—CPX-O cannot be injected; CPX-POM is specifically designed for and successfully deployed in parenteral clinical protocols at doses up to 900 mg/m² administered by IV infusion [3].

Prodrug design Aqueous solubility Injectable formulation Parenteral drug delivery

Complete Parenteral Bioavailability vs. Low Oral Bioavailability: CPX-POM IV vs. Oral CPX-O

Following intravenous administration of CPX-POM, the active metabolite CPX is completely bioavailable—the prodrug is rapidly and quantitatively metabolized by circulating phosphatases, with no meaningful loss to first-pass metabolism [1]. In direct contrast, oral administration of CPX-O in rats and dogs results in low absolute bioavailability, a limitation that has been independently confirmed across multiple pharmacokinetic studies [1][2]. In mice, the oral bioavailability of CPX-O ethanolamine salt was reported at only ~21%, while oral CPX-POM itself yielded ~12% bioavailability, demonstrating that the POM prodrug strategy is specifically optimized for parenteral, not oral, delivery [2]. The complete bioavailability of CPX following IV CPX-POM administration supports predictable, dose-proportional systemic exposure in cancer patients [3].

Pharmacokinetics Bioavailability Prodrug metabolism Systemic exposure

Selective Urinary Tract Delivery of Active Metabolite: A Differentiating Pharmacokinetic Feature

CPX-POM's pharmacokinetic design incorporates a therapeutically decisive feature not achievable with unmodified CPX or CPX-O: following IV administration, the active metabolite CPX and its major inactive glucuronide metabolite (CPX-G) are extensively eliminated in urine, resulting in topical delivery of pharmacologically active drug concentrations to the entire urinary tract—including the ureters, renal collecting system, bladder, and urethra [1][2]. In the BBN mouse model of bladder cancer, IP administration of CPX-POM at well-tolerated doses achieved steady-state urinary CPX concentrations 15- to 30-fold greater than the in vitro ½ IC50 value, delivering the active metabolite directly to the urothelium at concentrations well above those required for antiproliferative activity [3]. This renal elimination-driven targeting is a direct consequence of the POM prodrug design and cannot be replicated by topical intravesical instillation of CPX-O, which fails to reach the upper urinary tract [1].

Urinary tract delivery Renal elimination Tissue targeting Pharmacokinetic selectivity

In Vivo Tumor Suppression in Bladder Cancer Model: Direct Evidence of Anticancer Efficacy

In the validated BBN (N-butyl-N-(4-hydroxybutyl)nitrosamine) chemical carcinogen mouse model of bladder cancer—which reproducibly establishes carcinoma in situ and progresses to muscle-invasive disease if untreated—once-daily intraperitoneal administration of CPX-POM for four weeks at doses of 235 mg/kg (½ MTD) and 470 mg/kg (MTD) significantly decreased bladder weight, a validated surrogate for tumor volume, compared to vehicle-treated controls (p < 0.05) [1][2]. Treatment with CPX-POM also produced a distinct pathological stage migration to lower-stage tumors compared to vehicle control-treated mice, coupled with a reduction in the proliferation index (Ki67 staining) and an increase in cleaved caspase-3 staining, indicating induction of apoptosis [2]. No comparable in vivo efficacy data exist for any oral or topical formulation of CPX-O in an orthotopic bladder cancer model, as the bioavailability and delivery limitations of CPX-O preclude achieving the sustained urinary CPX concentrations required for tumor suppression in this model .

Bladder cancer BBN mouse model Tumor volume reduction Stage migration In vivo efficacy

Clinical Pharmacokinetic Superiority: Urinary CPX Exposures Exceeding In Vitro IC50 by >27-Fold in Patients

In the first-in-human Phase 1 trial (NCT03348514) of IV CPX-POM in patients with advanced solid tumors, systemic and urinary CPX exposures achieved at the recommended Phase 2 dose (RP2D) exceeded in vitro IC50 values by more than 27-fold at well-tolerated doses [1]. Pharmacokinetic analysis confirmed that CPX-POM is rapidly and completely metabolized to CPX in human blood, CPX systemic exposure is dose-proportional and time-independent, and the apparent elimination half-life of CPX ranges from 2 to 8 hours [2]. The major portion of each dose is eliminated in urine as CPX-G, confirming the urinary tract-targeting design is operative in humans. Evidence of pharmacodynamic activity—specifically inhibition of circulating Notch and Wnt signaling biomarkers—was observed in enrolled patients [3]. In contrast, oral CPX-O has been evaluated in a Phase 1 study in hematologic malignancies, but its clinical development was limited by pharmacokinetic constraints including low and variable bioavailability [2].

Clinical pharmacokinetics Phase 1 trial Therapeutic index Urinary exposure Dose proportionality

Defined Molecular Mechanism: γ-Secretase Complex Inhibition with Quantitative Cellular IC50 Values

CPX (the active metabolite of CPX-POM) inhibits urothelial cancer cell proliferation through a defined mechanism involving direct binding and inactivation of γ-secretase complex proteins Presenilin 1 and Nicastrin, leading to suppression of Notch signaling [1]. Quantitative IC50 values for CPX were determined to be 2 µM (T24), 4 µM (UM-UC-3), and 8 µM (HT1376) in high-grade urothelial cancer cell lines at 72 hours of exposure [2]. In AML cell lines (HL-60, MV4-11), CPX demonstrated IC50 values ranging from 2.5 to 4 µM with associated cell cycle arrest at subG0 phase and induction of early and late apoptosis via Caspase 3/7 activation [3]. Molecular modeling and cellular thermal shift assays confirmed direct CPX binding to Presenilin 1 and Nicastrin, providing a structural basis for target engagement that is distinct from the iron-chelation mechanism historically attributed to ciclopirox [1]. This well-characterized mechanism, combined with quantitative cell-line IC50 data, enables rational experimental design for in vitro and in vivo studies.

γ-Secretase inhibition Notch signaling Target engagement Mechanism of action Anticancer pharmacology

Evidence-Backed Application Scenarios for CPX-POM in Oncology Research and Drug Development


Preclinical In Vivo Efficacy Studies in Bladder Cancer Models Requiring Systemic Urinary Tract Delivery

For research groups conducting in vivo bladder cancer efficacy studies, CPX-POM is the only ciclopirox-derived compound with published, quantitative evidence of antitumor activity in the validated BBN orthotopic mouse model. Its demonstrated ability to significantly reduce bladder weight (p < 0.05), induce tumor stage migration to lower-stage disease, and suppress proliferation markers (Ki67) while increasing apoptosis (cleaved caspase-3) at well-tolerated doses (235–470 mg/kg IP daily) provides a peer-reviewed, reproducible experimental framework [1]. The selective urinary tract delivery ensures that the active metabolite concentrates at the target tissue, a feature unattainable with oral or topical CPX-O formulations [2].

Translational Pharmacokinetic/Pharmacodynamic Studies Requiring Clinically Validated Urinary Biomarker Modulation

Investigators designing PK/PD studies with urinary tract cancer endpoints should prioritize CPX-POM based on clinical pharmacokinetic data demonstrating dose-proportional CPX systemic exposure, complete bioavailability, and urinary CPX concentrations exceeding in vitro IC50 values by >27-fold in human subjects at the Phase 2 recommended dose [1]. The availability of validated LC-MS/MS bioanalytical methods for CPX and its metabolites in plasma and urine across multiple species—mice, rats, dogs, and humans—enables seamless cross-species translational PK modeling [2]. Circulating biomarkers of Notch and Wnt pathway inhibition have been established as pharmacodynamic readouts, providing a clinically anchored biomarker strategy [3].

Combination Therapy Investigations in Hematologic Malignancies Leveraging Validated In Vitro Sensitivity Data

For research programs exploring ciclopirox-based combinations in AML and other hematologic cancers, CPX-POM is supported by ex vivo drug sensitivity screening data demonstrating CPX-mediated blast count reductions in 10 of 10 AML patient samples at clinically relevant concentrations [1]. The established IC50 range of 2.5–4 µM in AML cell lines (HL-60, MV4-11), along with characterized mechanisms including cell cycle arrest at subG0 phase, induction of apoptosis via Caspase 3/7 activation, and a defined clinical dosing regimen (900 mg/m² IV on Days 1–5 of 21-day cycles), provides a ready-to-use platform for rational preclinical combination study design [2].

Head-to-Head Comparator Studies Evaluating Prodrug vs. Parent Drug Pharmacokinetic Performance

CPX-POM and CPX-O constitute a well-characterized comparator pair for studies investigating the impact of POM prodrug design on pharmacokinetic outcomes. The published database provides quantitative benchmarks: CPX-POM IV yields complete CPX bioavailability with selective urinary excretion; CPX-O oral yields low and variable bioavailability with dose-limiting GI toxicity; and the oral bioavailability of CPX-O in mice is specifically quantified at ~21% (ethanolamine salt) [1]. These established parameters enable statistically powered study design without requiring de novo PK characterization, reducing both animal use and experimental cost for comparative pharmacology investigations [2].

Quote Request

Request a Quote for CPX-POM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.